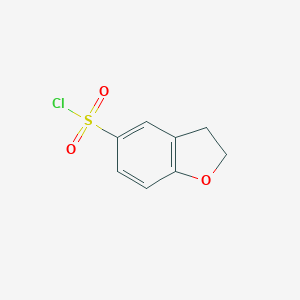

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWYPBARHGPULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379849 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115010-11-2 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. The information presented herein is curated to provide not only foundational data but also practical insights into its synthesis, handling, and application, ensuring scientific integrity and operational excellence.

Core Compound Identity and Physicochemical Properties

This compound, a key intermediate in organic synthesis, possesses a unique molecular architecture that makes it a valuable building block for novel chemical entities. Its reactivity is primarily dictated by the electrophilic sulfonyl chloride moiety attached to the dihydrobenzofuran scaffold.

Structural and Molecular Data

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 115010-11-2 | [1] |

| Molecular Formula | C₈H₇ClO₃S | [1] |

| Molecular Weight | 218.65 g/mol | [1] |

| Appearance | White to light yellow to green powder/crystal | |

| Melting Point | 83.0 to 87.0 °C | |

| Boiling Point (Predicted) | 339.6±31.0 °C | [2] |

| Density (Predicted) | 1.495±0.06 g/cm³ | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis. Based on available data, it is soluble in toluene.[2] Further empirical studies would be beneficial to fully characterize its solubility in a wider range of common organic solvents.

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound.

-

Mass Spectrometry (MS): Field Desorption Mass Spectrometry (FDMS) in methanol shows a molecular ion peak (M+) at m/z 218.[2] Predicted collision cross-section values for various adducts are also available, providing further means for mass spectrometric identification.[3]

-

Infrared (IR) Spectroscopy: Although a specific experimental IR spectrum for this compound was not found, sulfonyl chlorides, in general, exhibit strong, characteristic absorption bands in the IR spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ due to the S=O stretching vibrations. The presence of the dihydrobenzofuran ring would also contribute to the overall spectrum.

Synthesis and Purification

The synthesis of this compound can be achieved through the sulfonation of 2,3-dihydrobenzofuran followed by chlorination. A detailed protocol is outlined below, based on established patent literature.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in European Patent EP 0 583 960 A2.[2]

Materials:

-

2,3-Dihydrobenzofuran

-

Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Sulfonation:

-

To a 250 ml, 3-necked flask under a nitrogen atmosphere, add SO₃-DMF complex (9.2 g, 60 mmoles) and DMF (20 ml).

-

Stir the solution at room temperature and add 2,3-dihydrobenzofuran (6.0 g, 50 mmoles) dropwise.

-

Slowly heat the solution to 85-90°C over one hour.

-

Allow the resulting light brown solution to cool to room temperature.

-

-

Chlorination and Work-up:

-

To the cooled solution, add thionyl chloride (7.2 g, 60 mmoles) dropwise.

-

The reaction mixture is then further processed, which can involve heating to drive the chlorination to completion.

-

After the reaction is complete, the mixture is worked up by adding water and toluene.

-

The layers are separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and dried over magnesium sulfate.

-

The solvent is removed under vacuum to yield the final product.

-

Yield: A yield of 91.7% has been reported for this procedure.[2]

Handling, Storage, and Safety

As a reactive sulfonyl chloride, proper handling and storage procedures are imperative to ensure safety and maintain the integrity of the compound.

Safety Precautions

This compound is a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Storage and Stability

This compound is sensitive to moisture and heat.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerated environment (2-8°C).[1][2] Exposure to moisture will lead to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for its intended purpose.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonyl chloride group is a key functional handle for the introduction of the dihydrobenzofuran moiety into various molecular scaffolds.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines readily forms the corresponding sulfonamides. This class of compounds is of significant interest in drug discovery due to their wide range of biological activities.

Preparation of Biologically Active Compounds

The dihydrobenzofuran nucleus is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The use of this compound allows for the facile incorporation of this scaffold, enabling the exploration of new chemical space in the development of novel therapeutic agents. For instance, bicyclic aromatic sulfonamides derived from this compound can be further reacted to synthesize diaryl sulfonylureas, which have been investigated as potential antitumor agents.[2]

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. This guide has provided a detailed overview of its physical properties, a robust synthesis protocol, and essential handling information. A thorough understanding of these characteristics is paramount for its effective and safe utilization in the laboratory and in the development of new chemical entities. Further research to fully characterize its spectral properties and solubility in a broader range of solvents would be a valuable addition to the existing literature.

References

- This cit

- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office. [URL: https://patents.google.

- This cit

- This cit

- This cit

- 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/496-16-2_13cnmr.htm]

- This cit

- This cit

- This cit

- 2,3-dihydrobenzofuran-5-sulfonyl chloride (C8H7ClO3S). PubChemLite. [URL: https://pubchemlite.org/compound/2776154]

- This cit

- This compound | 115010-11-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8885662.htm]

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

- 2,3-Dihydrobenzofuran-5-sulfonyl Chloride 115010-11-2. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D3553]

Sources

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride chemical structure

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride: A Privileged Scaffold Intermediate for Drug Discovery

Abstract

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of a key reactive intermediate, this compound. We will explore its chemical structure, physicochemical properties, detailed synthetic protocols, and its pivotal role as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The fusion of a dihydrofuran ring with a benzene nucleus imparts a rigid, three-dimensional conformation that is ideal for targeted interactions with biological macromolecules.[1] This structural motif is present in numerous natural products and clinically significant pharmaceuticals, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][3]

This compound (CAS No. 115010-11-2) is a highly valuable derivative. The presence of the electrophilic sulfonyl chloride group at the 5-position of this privileged scaffold provides a reactive handle for a variety of chemical transformations, most notably the synthesis of sulfonamides. Sulfonamides themselves are a critical class of therapeutic agents with applications ranging from antibacterials to diuretics and anticancer agents.[4][5] This guide serves to consolidate the technical knowledge required to effectively synthesize, handle, and utilize this key intermediate in a research and development setting.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics.

Chemical Structure

The formal IUPAC name for the compound is This compound . Its structure consists of the heterocyclic 2,3-dihydrobenzofuran system with a chlorosulfonyl (-SO₂Cl) group attached to the C5 position of the benzene ring.

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of key identifiers and physical properties is provided below. It is important to note that as a reactive intermediate, extensive physical property data is not always available in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 115010-11-2 | [6] |

| Molecular Formula | C₈H₇ClO₃S | [6] |

| Molecular Weight | 218.65 g/mol | [6] |

| Appearance | White to light yellow/green powder/crystal | [6] |

| Melting Point | 83.0 - 87.0 °C | [6] |

| Purity | >98.0% (GC) is commercially available | [6] |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, DMF | Inferred from reactivity |

| Storage | Refrigerated (0-10°C) under an inert atmosphere | [6] |

Synthesis and Mechanism

The preparation of this compound is reliably achieved via a two-step, one-pot process starting from the commercially available 2,3-dihydrobenzofuran. The causality of this synthetic choice is rooted in the well-established reactivity of aromatic systems towards sulfonation and the subsequent conversion of sulfonic acids to sulfonyl chlorides.

Synthetic Workflow

The process involves two primary transformations:

-

Sulfonation: An electrophilic aromatic substitution where the aromatic ring of 2,3-dihydrobenzofuran attacks a potent sulfonating agent.

-

Chlorination: Conversion of the resulting sulfonic acid intermediate into the more reactive sulfonyl chloride.

Caption: A high-level overview of the two-step synthesis process.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in European Patent EP 0 583 960 A2.[1] This method is advantageous as it avoids the use of more hazardous reagents like fuming sulfuric acid or chlorosulfonic acid directly on the starting material.

Materials:

-

2,3-Dihydrobenzofuran (1.0 eq)

-

Sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex (1.2 eq)

-

1,2-Dichloroethane (DCE) or N,N-Dimethylformamide (DMF) as solvent

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the sulfur trioxide-N,N-dimethylformamide complex (1.2 eq) and the solvent (e.g., 1,2-dichloroethane, approx. 3-4 mL per gram of starting material).

-

Addition of Starting Material: Stir the resulting slurry or solution at room temperature. Add 2,3-dihydrobenzofuran (1.0 eq) dropwise to the mixture.

-

Sulfonation Reaction: Slowly heat the reaction mixture to 85°C. The progress of the sulfonation can be monitored by thin-layer chromatography (TLC). Maintain this temperature for several hours until the starting material is consumed.

-

Chlorination Step: Cool the reaction mixture to approximately 60°C. Carefully add thionyl chloride (1.2 eq) dropwise. An initial drop in temperature may be observed.

-

Reaction Completion: After the addition is complete, slowly heat the mixture to 75-80°C and maintain this temperature for approximately 2-3 hours.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically quenched by carefully pouring it into ice-water. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) if necessary.

Causality and Self-Validation: The use of the SO₃-DMF complex provides a milder, more controlled sulfonation, minimizing charring and side reactions compared to harsher reagents. The subsequent in-situ conversion with thionyl chloride is a standard and high-yielding method for preparing sulfonyl chlorides from sulfonic acids. The identity and purity of the final product are validated through characterization.

Characterization and Spectroscopic Data

While detailed, assigned spectra are not widely published, the identity of the compound can be unequivocally confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The protons ortho and para to the electron-withdrawing -SO₂Cl group will be shifted downfield compared to the precursor. Aliphatic Region (δ 3.0-5.0 ppm): Two triplets corresponding to the -CH₂-CH₂-O- protons of the dihydrofuran ring. Expect a triplet around δ 4.6 ppm (Ar-O-CH₂ ) and another around δ 3.2 ppm (Ar-CH₂ -CH₂). |

| ¹³C NMR | Aromatic Region (δ 110-165 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the sulfonyl group (C5) and the ipso-carbon of the ether linkage (C7a) will be significantly affected. Aliphatic Region (δ 25-75 ppm): Two signals corresponding to the methylene carbons of the dihydrofuran ring (C2 and C3). |

| FT-IR (cm⁻¹) | ~1370 & ~1175 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonyl chloride group. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2980-2850 cm⁻¹: Aliphatic C-H stretching. ~1250 cm⁻¹: Aryl-O-C asymmetric stretching. |

| Mass Spec. | FDMS (m/z): 218 (M⁺).[1] HRMS (ESI+): Calculated for C₈H₈ClO₃S [M+H]⁺: 218.9877. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable for the molecular ion peak. |

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound is as an electrophilic building block for introducing the dihydrobenzofuran scaffold into larger molecules.

Core Reactivity: Synthesis of Sulfonamides

The sulfonyl chloride functional group is highly reactive towards nucleophiles. Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl byproduct.

Caption: General scheme for synthesizing sulfonamide derivatives.

Role in Structure-Activity Relationship (SAR) Studies

This reactivity is paramount in drug discovery for generating libraries of analogs to probe structure-activity relationships (SAR). For a hypothetical target where the 2,3-dihydrobenzofuran core is a known binder, the sulfonyl chloride allows for the systematic exploration of the "southern" region of the molecule. By reacting it with a diverse panel of amines (R¹R²NH), chemists can investigate how changes in size, electronics, and hydrogen bonding potential at this position affect target affinity, selectivity, and pharmacokinetic properties.

Example Application: Darifenacin Analogs Darifenacin is a potent M3 muscarinic receptor antagonist used to treat overactive bladder. Its core structure contains the 2,3-dihydrobenzofuran moiety linked via an ethyl chain to a pyrrolidine ring. While the clinical compound is an acetamide, this compound is an ideal starting point for creating sulfonamide-based isosteres or for exploring alternative linker strategies to probe the binding pocket.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, proper handling is crucial for safety and for maintaining the integrity of the reagent.

-

Hazard Class: Corrosive. Causes severe skin burns and eye damage.[6]

-

Moisture Sensitivity: The compound reacts readily with water and atmospheric moisture to hydrolyze into the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

-

Handling: Weigh and handle in a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a refrigerator (0-10°C) under an inert atmosphere.[6]

-

Disposal: Unused reagent should be quenched carefully by slow addition to a stirred, basic solution (e.g., sodium bicarbonate or sodium hydroxide) before disposal according to local regulations.

Conclusion

This compound is a high-value, versatile intermediate that provides a direct route to incorporating the medicinally significant 2,3-dihydrobenzofuran scaffold into new chemical entities. Its straightforward synthesis and predictable reactivity with nucleophiles make it an essential tool for medicinal chemists engaged in lead optimization and SAR studies. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is key to unlocking its full potential in the pursuit of novel therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2,3-Dihydrobenzofuran in Pharmaceutical Advancements. Retrieved from [Link]

- Harper, R. W., et al. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent EP 0 583 960 A2.

-

PubChemLite. (n.d.). 2,3-dihydrobenzofuran-5-sulfonyl chloride (C8H7ClO3S). Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

-

Al-Ghamdi, A. M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region. Retrieved from [Link]

-

Chapple, C. (2005). Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 14(1), 1-10. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Sulfonamides. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Darifenacin. PubChem Compound Database. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

RxList. (n.d.). Sulfonamides. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]

- 5. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride (CAS 115010-11-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, a key building block in medicinal chemistry. We will delve into its synthesis, chemical properties, and significant applications, particularly its role in the development of novel therapeutics.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1] This scaffold is a versatile starting point for the synthesis of a wide range of molecules with diverse pharmacological activities, including anti-tumor, antibacterial, antioxidant, and anti-viral properties.[1] The addition of a sulfonyl chloride group at the 5-position creates a highly reactive intermediate, this compound, which is instrumental in the synthesis of various sulfonamide derivatives.[1]

Derivatives of this compound have been investigated for their potential as antihypertensive and diuretic agents.[1] Furthermore, the dihydrobenzofuran structure is a recognized motif in the design of melatonergic agents, highlighting its importance in neuropharmacology and the development of treatments for sleep and circadian rhythm disorders.[1]

Synthesis and Chemical Properties

The synthesis of this compound typically involves the sulfonation of 2,3-dihydrobenzofuran. One common method involves reacting 2,3-dihydrobenzofuran with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride.[2]

Visualizing the Synthesis:

Caption: Synthetic route to this compound.

Key Chemical Properties:

| Property | Value | Source |

| CAS Number | 115010-11-2 | [3] |

| Molecular Formula | C₈H₇ClO₃S | [4] |

| Molecular Weight | 218.66 g/mol | [4] |

| Appearance | White to light yellow to green powder to crystal | [5] |

| Melting Point | 83.0 to 87.0 °C | [5] |

| Purity | >98.0% (GC) | [5] |

Core Reactivity: The Sulfonamide Formation

The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack.[6] This reactivity is the cornerstone of its utility, particularly in the formation of sulfonamides through reaction with primary or secondary amines.

Visualizing the Reaction Mechanism:

Caption: General reaction for the formation of sulfonamides.

Application in Drug Discovery: A Case Study of Darunavir

A prominent example of the application of this compound derivatives is in the synthesis of HIV-1 protease inhibitors. While not a direct precursor, its structural motif is central to the design of potent antiviral agents. The related compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a key side chain in the synthesis of Darunavir, a frontline treatment for HIV.[7][8] The synthesis of Darunavir and its analogs often involves the coupling of a substituted phenylsulfonyl derivative with an amine, a reaction for which this compound serves as a foundational reagent for creating similar sulfonamide linkages.[9][10][11]

Relationship to Biologically Active Molecules:

Caption: Role as a precursor to bioactive sulfonamides.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol outlines a general procedure for the synthesis of a sulfonamide derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Experimental Workflow:

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also be corrosive to metals.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] In case of inhalation, move the person to fresh air and seek immediate medical attention.[5] If the compound comes into contact with eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing, then call a poison center or doctor immediately.[5]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its inherent reactivity, coupled with the biological significance of the 2,3-dihydrobenzofuran scaffold, makes it a key intermediate in the development of a wide array of therapeutic agents. Understanding its synthesis, properties, and reactivity is crucial for researchers and scientists working at the forefront of drug discovery.

References

-

European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP 0583960 A2). Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

EPO. (n.d.). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES (Patent 2528923). Retrieved from [Link]

- Google Patents. (n.d.). CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates.

- Google Patents. (n.d.). US8829208B2 - Process for the preparation of darunavir and darunavir intermediates.

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

PubMed. (2016, February 15). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-dihydrobenzofuran-5-sulfonyl chloride (C8H7ClO3S). Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific 1 g | Buy Online. Retrieved from [Link]

Sources

- 1. 2,3-Dihydro-1-benzofuran-5-sulfonyl Azide|CAS 1152874-08-2 [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | 115010-11-2 [chemicalbook.com]

- 4. PubChemLite - 2,3-dihydrobenzofuran-5-sulfonyl chloride (C8H7ClO3S) [pubchemlite.lcsb.uni.lu]

- 5. 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | 115010-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]

- 7. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

- 8. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA2784398A1 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 10. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 11. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1-benzofuran-5-sulfonyl chloride is a pivotal chemical intermediate, distinguished by its reactive sulfonyl chloride moiety attached to a dihydrobenzofuran scaffold. This guide provides an in-depth analysis of this compound, beginning with its fundamental physicochemical properties, most notably its molecular weight. It further details validated synthetic methodologies, explores the mechanistic underpinnings of its formation, and outlines its significant applications as a versatile building block in medicinal chemistry and drug discovery. The content herein is structured to provide researchers and drug development professionals with a comprehensive technical resource, bridging foundational knowledge with practical, field-proven insights and experimental protocols.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a privileged heterocyclic scaffold frequently encountered in a multitude of biologically active natural products and synthetic compounds. Its structural rigidity and specific stereochemical features make it an attractive framework in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The introduction of a sulfonyl chloride group at the 5-position transforms the stable dihydrobenzofuran ring into a highly reactive and versatile intermediate, enabling the synthesis of diverse compound libraries, particularly sulfonamides, for drug discovery programs.[3][4][5]

Physicochemical Properties and Structural Data

The precise characterization of a chemical intermediate is fundamental to its effective use in synthesis. The key properties of this compound are summarized below. The molecular weight, derived from its chemical formula, is a critical parameter for all stoichiometric calculations in reaction planning.

| Property | Value | Source |

| Molecular Weight | 218.66 g/mol | Calculated |

| Molecular Formula | C₈H₇ClO₃S | |

| CAS Number | 115010-11-2 | [6] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 83.0 to 87.0 °C | [6] |

| Purity (Typical) | >98.0% (GC) | [6] |

| Canonical SMILES | C1C(OCCC1=CC=C(C=C2)S(=O)(=O)Cl)C2 | |

| InChI Key | Not readily available |

Synthesis and Mechanistic Insights

The primary route for the synthesis of this compound is the direct chlorosulfonation of 2,3-dihydrobenzofuran. This reaction is a classic example of electrophilic aromatic substitution.

Causality of Reagent Choice and Reaction Mechanism

Reagent : Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. It is a powerful sulfonating and chlorinating agent.[7]

Mechanism : The reaction proceeds via an electrophilic aromatic substitution pathway.[8][9]

-

Formation of the Electrophile : Chlorosulfonic acid is a strong acid that can self-ionize or react with a proton source to generate a highly electrophilic species, believed to be the sulfur trioxide-like cation, SO₂Cl⁺.[8]

-

Electrophilic Attack : The electron-rich aromatic ring of 2,3-dihydrobenzofuran acts as a nucleophile, attacking the electrophilic sulfur atom. The ether oxygen of the dihydrofuran ring is an ortho-, para-director. Due to steric hindrance at the ortho-positions (C4 and C6), the substitution occurs predominantly at the para-position (C5).

-

Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to a weak base in the reaction mixture (like the chloride ion or another molecule of chlorosulfonic acid) to restore the aromaticity of the ring, yielding the final product.

A patent describes a related method where 2,3-dihydrobenzofuran is first reacted with a sulfur trioxide-N,N-dimethylformamide complex to form the sulfonic acid, which is subsequently converted to the sulfonyl chloride with thionyl chloride.[10]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of the target compound.

Caption: Workflow for the synthesis of this compound.

Key Applications in Drug Discovery

The primary utility of this compound lies in its function as a scaffold for creating sulfonamide derivatives. The sulfonamide functional group is a bioisostere of the amide bond but offers distinct physicochemical properties, such as improved metabolic stability and different hydrogen bonding capabilities, which can enhance target binding affinity.[11]

Applications include:

-

Library Synthesis : It serves as a key building block for generating diverse libraries of novel sulfonamides for high-throughput screening.

-

Lead Optimization : In drug development, it can be used to modify existing lead compounds, introducing the sulfonamide moiety to improve pharmacokinetic or pharmacodynamic properties.

-

Targeted Inhibitors : The dihydrobenzofuran scaffold has been explored for its potential in developing inhibitors for various enzymes and receptors, including phosphodiesterase 1B (PDE1B).[4]

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a general, self-validating procedure for the synthesis of an N-substituted-2,3-dihydro-1-benzofuran-5-sulfonamide from the title sulfonyl chloride and a primary or secondary amine.

Materials and Equipment

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Procedure

-

Reaction Setup : To a stirred solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition : Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. The reaction progress must be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting sulfonyl chloride.

-

Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification & Validation : Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The identity and purity of the final sulfonamide product should be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Rationale for Protocol Design

-

Base (TEA/Pyridine) : The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is required to neutralize this acid, driving the reaction to completion and preventing the protonation of the starting amine.[12]

-

Temperature Control : The initial addition at 0 °C is crucial for controlling the exothermic nature of the reaction and minimizing potential side reactions.

-

Validation System : The multi-step workup and final purification are integral to the protocol. Each step removes specific impurities (excess amine, base, salts), and the final analytical validation (NMR, MS) provides definitive proof of the product's structure and purity, making the protocol self-validating.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.

-

Corrosive : Causes severe skin burns and eye damage.[6] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Moisture Sensitive : The sulfonyl chloride group will readily hydrolyze upon contact with moisture to form the corresponding sulfonic acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Handling : All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound, with a molecular weight of 218.66 g/mol , is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis via electrophilic aromatic substitution, and high reactivity make it an invaluable precursor for the development of novel sulfonamide-based therapeutic agents. This guide has provided a comprehensive overview, from foundational data to practical application, to support researchers in leveraging this potent building block for future discoveries.

References

- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- Benchchem. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride.

- Harmata, M., & Huang, C. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.

- Smolecule. (n.d.). 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride.

- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.

- TCI Chemicals. (n.d.). 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.

- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP 0583960 A2.

- ChemBK. (2024). 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride.

- PubChem. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride.

- Taylor & Francis Online. (n.d.). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS.

- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent.

- Gómez-Palomino, A., & Cornella, J. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- Wikipedia. (n.d.). Aromatic sulfonation.

- PubMed Central. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.

- PubMed. (2023). Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach.

- Reddit. (2020). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation?.

- PubMed Central. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.

- ResearchGate. (n.d.). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS.

- ACS Publications. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Unknown Source. (n.d.).

- Echemi. (n.d.). 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride.

- Sigma-Aldrich. (n.d.). 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride.

Sources

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,3-Dihydrobenzofuran-5-sulfonyl Chloride | 115010-11-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Reactive Intermediate

As a Senior Application Scientist, I've frequently encountered the challenges researchers face when handling reactive intermediates like 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride. Its utility in the synthesis of novel pharmaceutical compounds is significant, yet a thorough understanding of its physical properties, particularly solubility, is paramount for successful and reproducible research. This guide is born from the necessity to bridge the gap in readily available, consolidated solubility data for this compound. In the absence of extensive published quantitative data, this document provides a robust framework based on chemical principles, analogous compound behavior, and detailed, field-proven methodologies. Our objective is to not only present what is known but to empower you, the researcher, to confidently and accurately determine the solubility parameters critical to your work. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a scientifically validated approach to obtaining reliable and meaningful data.

Executive Summary: Key Solubility Characteristics

This compound is a crystalline solid whose solubility is dictated by the polarity of the solvent and the high reactivity of the sulfonyl chloride functional group. A comprehensive literature search reveals a lack of specific quantitative solubility data (e.g., in g/L or mg/mL). However, based on its chemical structure and data from closely related analogs, a clear qualitative solubility profile can be established.

Key Takeaways:

-

High Solubility in Aprotic Organic Solvents: The compound is expected to be readily soluble in common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, acetone, and toluene. A related compound, 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride, is known to be soluble in DCM, THF, and N,N-dimethylformamide (DMF)[1].

-

Moderate to Slight Solubility in Polar Aprotic Solvents: Slight solubility is anticipated in more polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO)[2].

-

Reactive and Insoluble in Protic Solvents: Due to the electrophilic nature of the sulfonyl chloride group, the compound will react with protic solvents such as water, alcohols (methanol, ethanol), and amines. This reaction, primarily hydrolysis in the case of water, leads to the formation of the corresponding sulfonic acid, rendering traditional aqueous solubility measurements complex[1][3][4].

The following table summarizes the expected solubility behavior of this compound. It is crucial to note that these are qualitative assessments and should be experimentally verified for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Key Considerations |

| Aprotic, Non-Polar to Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate, Acetone | High | The benzofuran core and the overall molecular structure allow for favorable interactions with these solvents. These are the recommended solvents for reactions and handling. |

| Polar Aprotic | Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Slight | Increased solvent polarity may slightly reduce solubility compared to less polar aprotic solvents. Anhydrous grades are essential to prevent degradation. |

| Protic | Water, Methanol, Ethanol, Isopropanol | Reactive/Insoluble | The sulfonyl chloride moiety readily undergoes solvolysis (e.g., hydrolysis) with these solvents. The compound should be considered unstable in the presence of protic solvents. |

The Chemistry of Solubility: A Mechanistic Perspective

The solubility of this compound is a direct consequence of its molecular structure. The dihydrobenzofuran core provides a degree of aromaticity and polarity, while the sulfonyl chloride group is a potent electrophile.

Role of the Solvent: Aprotic vs. Protic Environments

Aprotic Solvents: In aprotic solvents like DCM or THF, the primary intermolecular forces at play are van der Waals interactions and dipole-dipole interactions. The absence of acidic protons in these solvents ensures the stability of the sulfonyl chloride group, allowing for true solubilization without chemical modification.

Protic Solvents: Protic solvents, characterized by the presence of acidic protons (e.g., the hydroxyl group in water and alcohols), act as nucleophiles. The lone pair of electrons on the oxygen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This nucleophilic attack initiates a substitution reaction, cleaving the S-Cl bond and forming a new S-O bond, resulting in the corresponding sulfonic acid or sulfonate ester and hydrochloric acid[4]. This chemical transformation means that in protic solvents, one is not observing true solubility but rather a reactive degradation.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published quantitative data, an experimental approach is necessary. The following protocols are designed to yield reliable thermodynamic solubility data, with specific considerations for the reactive nature of this compound.

Core Principle: The Shake-Flask Method for Thermodynamic Solubility

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This technique involves creating a saturated solution in equilibrium with an excess of the solid compound. The concentration of the dissolved compound in the supernatant is then quantified.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Causality Behind Choices:

-

Anhydrous Solvents: The use of anhydrous solvents is non-negotiable to prevent the hydrolysis of the sulfonyl chloride, which would lead to inaccurate, artificially high solubility readings.

-

Inert Atmosphere: While not always strictly necessary for short-term experiments in aprotic solvents, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) is a best practice to exclude atmospheric moisture, especially during long equilibration times.

-

Equilibration Time: A 24 to 48-hour equilibration period is chosen to ensure that a true thermodynamic equilibrium between the solid and dissolved states is reached.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Validated Analytical Method: A pre-validated, stability-indicating analytical method is essential to ensure that the measured concentration corresponds to the intact compound and not its degradants.

Materials:

-

This compound (as a solid)

-

High-purity anhydrous solvents (e.g., DCM, THF, acetonitrile)

-

Scintillation vials or other suitable glass vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Validated HPLC-UV system or other suitable analytical instrument

Procedure:

-

Preparation: To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the desired anhydrous solvent (e.g., 2.0 mL) to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the slurries for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, it is advisable to filter the supernatant through a chemically resistant (PTFE) syringe filter.

-

Dilution: Immediately prepare a dilution series of the supernatant with the same anhydrous solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 4.0). Determine the concentration of the dissolved compound by comparing the analytical response to a calibration curve prepared from known standards.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factors.

Analytical Quantification: A Validated Approach

Accurate quantification of the dissolved this compound is critical. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for this purpose.

HPLC-UV Method Protocol

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point for Method Development):

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

-

Gradient: Start with a suitable gradient, for example, 50-95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Scan for an optimal wavelength using a DAD, likely in the range of 230-280 nm.

-

Injection Volume: 10 µL

Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity to ensure trustworthy results. The validation should demonstrate that the method can distinguish the parent compound from its potential hydrolytic degradant (the sulfonic acid).

Caption: HPLC-UV Quantification Workflow.

Safety and Handling: A Prerequisite for Accurate Data

The corrosive nature of this compound and its reactivity with moisture necessitate stringent safety and handling protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Fume Hood: All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

-

Moisture Control: Use oven-dried glassware and handle the compound under an inert atmosphere where possible. Keep containers tightly sealed when not in use.

-

Waste Disposal: Neutralize waste containing the sulfonyl chloride with a weak base (e.g., sodium bicarbonate solution) before disposal, in accordance with local regulations.

Conclusion: From Informed Estimates to Empirical Certainty

References

- 1. 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride | 154445-78-0 | Benchchem [benchchem.com]

- 2. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride CAS#: 154445-78-0 [m.chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride: Elucidating Molecular Structure for Advanced Drug Discovery

Introduction

In the landscape of modern drug development and medicinal chemistry, the precise characterization of novel chemical entities is paramount. 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds, demands a thorough understanding of its structural and electronic properties. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the causal reasoning behind the experimental choices and data interpretation, thereby ensuring scientific integrity and fostering a deeper understanding of this important molecule.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is the bedrock of any successful drug discovery campaign. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a fingerprint of the compound's identity and purity. For this compound, a combination of NMR, IR, and MS provides a complete picture of its connectivity, functional groups, and molecular weight.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. Due to the reactive nature of sulfonyl chlorides, the choice of a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) is crucial to prevent hydrolysis to the corresponding sulfonic acid.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and aliphatic protons. The electron-withdrawing sulfonyl chloride group significantly influences the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 (aromatic) | 7.85 | d | ~2.0 | 1H |

| H-6 (aromatic) | 7.78 | dd | ~8.5, 2.0 | 1H |

| H-4 (aromatic) | 7.01 | d | ~8.5 | 1H |

| H-2 (-O-CH₂-) | 4.65 | t | ~8.8 | 2H |

| H-3 (-CH₂-) | 3.28 | t | ~8.8 | 2H |

Interpretation:

-

The aromatic protons (H-7, H-6, and H-4) are found in the downfield region, as expected. The deshielding effect of the sulfonyl chloride group causes the ortho (H-6) and para (H-4) protons to shift further downfield compared to unsubstituted 2,3-dihydrobenzofuran.

-

The protons of the dihydrofuran ring (H-2 and H-3) appear as two triplets, a characteristic pattern for this spin system. The protons at C-2, being adjacent to the oxygen atom, are more deshielded and appear at a lower field compared to the protons at C-3.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (aromatic) | 145.2 |

| C-7a (aromatic) | 162.1 |

| C-3a (aromatic) | 126.5 |

| C-6 (aromatic) | 128.9 |

| C-7 (aromatic) | 125.4 |

| C-4 (aromatic) | 111.8 |

| C-2 (-O-CH₂-) | 72.3 |

| C-3 (-CH₂-) | 29.5 |

Interpretation:

-

The aromatic carbons exhibit chemical shifts in the typical range of 110-165 ppm. The carbon atom directly attached to the sulfonyl chloride group (C-5) is significantly deshielded.

-

The aliphatic carbons of the dihydrofuran ring, C-2 and C-3, are observed in the upfield region. C-2 is deshielded due to its attachment to the electronegative oxygen atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for the identification of functional groups. The presence of the sulfonyl chloride and dihydrobenzofuran moieties gives rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2980-2850 | C-H stretch (aliphatic) | Medium |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong |

| ~1375 | S=O asymmetric stretch | Strong |

| ~1180 | S=O symmetric stretch | Strong |

| ~1250 | C-O-C asymmetric stretch (ether) | Strong |

| ~1050 | C-O-C symmetric stretch (ether) | Medium |

| ~560 | S-Cl stretch | Medium |

Interpretation:

The most diagnostic peaks in the IR spectrum are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found around 1375 cm⁻¹ and 1180 cm⁻¹, respectively. The presence of the S-Cl stretch around 560 cm⁻¹ further confirms this functional group. The characteristic C-O-C stretching of the dihydrofuran ring is also readily identifiable.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. A patent describing the synthesis of this compound reported a field desorption mass spectrometry (FDMS) result of m/z 220 (M+), which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 219 g/mol for the neutral molecule.

| m/z | Proposed Fragment | Formula | Notes |

| 218/220 | [M]⁺ (Molecular Ion) | [C₈H₇ClO₃S]⁺ | Isotopic peak for ³⁷Cl at M+2 (approximately 1/3 the intensity of M). |

| 183 | [M - Cl]⁺ | [C₈H₇O₃S]⁺ | Loss of a chlorine radical. |

| 154 | [M - SO₂]⁺ | [C₈H₇ClO]⁺ | Loss of sulfur dioxide. |

| 119 | [M - SO₂Cl]⁺ | [C₈H₇O]⁺ | Loss of the sulfonyl chloride radical, forming the 2,3-dihydrobenzofuran cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |

Fragmentation Pathway:

The primary fragmentation pathways involve the cleavage of the bonds associated with the sulfonyl chloride group, which are the weakest points in the molecule under electron impact.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data, grounded in best practices for handling reactive sulfonyl chlorides.

Synthesis of this compound

This protocol is adapted from the procedure described in European Patent EP 0583960 A2.[1]

-

Reaction Setup: To a 250 mL, 3-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmol) and N,N-dimethylformamide (20 mL).

-

Addition of Starting Material: Stir the solution at room temperature and add 2,3-dihydrobenzofuran (6.0 g, 50 mmol) dropwise.

-

Sulfonation: Slowly heat the solution to 85-90°C over one hour.

-

Chlorination: Cool the light brown solution to room temperature and add thionyl chloride (7.2 g, 60 mmol) dropwise.

-

Work-up: The patent describes further steps for conversion to the sulfonamide. For isolation of the sulfonyl chloride, a careful aqueous work-up would be performed, followed by extraction with a non-polar organic solvent and drying over an anhydrous salt (e.g., MgSO₄). The solvent would then be removed under reduced pressure to yield the product.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃), ensuring the solvent is anhydrous.

-

Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio.

IR Data Acquisition

Due to the moisture sensitivity of sulfonyl chlorides, sample preparation must be conducted in a dry environment.

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a minimal amount of a volatile, anhydrous solvent (e.g., dichloromethane).

-

Application: Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

-

Evaporation: Allow the solvent to evaporate in a desiccator or under a gentle stream of dry nitrogen, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron impact (EI) for fragmentation analysis or electrospray ionization (ESI) for soft ionization to observe the molecular ion.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and detailed characterization of this compound. The integration of predicted and known spectral data for NMR, IR, and MS, coupled with detailed experimental protocols, offers a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. The elucidated structural features and fragmentation patterns serve as a reliable reference for reaction monitoring, quality control, and the confident advancement of drug discovery programs that utilize this versatile building block.

References

- European Patent Office. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. EP 0583960 A2.

Sources

Analogs of 2,3-dihydro-1-benzofuran-5-sulfonyl chloride

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of 2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride Analogs

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] When functionalized with a sulfonyl chloride at the 5-position, it becomes a versatile electrophilic intermediate for the synthesis of a diverse array of sulfonamide analogs. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of the core this compound, strategies for analog design, detailed synthetic protocols, and a survey of the biological activities that underscore the therapeutic potential of this compound class. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

The Core Scaffold: Synthesis and Reactivity

The utility of any analog library begins with a robust and scalable synthesis of the core intermediate. This compound serves as the foundational building block for subsequent derivatization.

Synthesis of this compound

The preparation of the title compound is efficiently achieved via a two-step, one-pot process starting from the commercially available 2,3-dihydrobenzofuran.[3] The primary challenge is the regioselective introduction of the sulfonyl chloride group onto the benzene ring.

Mechanism and Rationale: The process involves an initial electrophilic sulfonation followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.

-

Sulfonation: Direct sulfonation of 2,3-dihydrobenzofuran is accomplished using a sulfur trioxide-N,N-dimethylformamide (SO₃-DMF) complex. This reagent is preferred over harsher sulfonating agents like fuming sulfuric acid as it offers better control and minimizes side reactions. The ether oxygen of the dihydrofuran ring is an activating, ortho-para directing group. The sulfonation occurs predominantly at the C5 position (para to the oxygen), driven by steric and electronic factors.

-

Conversion to Sulfonyl Chloride: The intermediate sulfonic acid is not isolated but is directly converted to the more reactive sulfonyl chloride by treatment with a thionyl halide, such as thionyl chloride (SOCl₂).[3]

A general workflow for this synthesis is outlined below.

Caption: Synthesis workflow for the core intermediate.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of analog generation.[4] The primary reaction is with primary or secondary amines to form stable sulfonamide linkages.[4][5]

-

Moisture Sensitivity: Sulfonyl chlorides are moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrochloric acid (HCl). Therefore, all reactions must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5]

-

Electrophilicity: The sulfur atom is highly electron-deficient due to the pull from the two oxygen atoms and the chlorine atom, making it a hard electrophile that reacts readily with hard nucleophiles like amines.

Design and Synthesis of Analogs

The generation of analogs is primarily achieved by exploiting the reactivity of the sulfonyl chloride group. The structural diversity can be introduced by varying the nucleophile, typically an amine, or by modifying the dihydrobenzofuran backbone itself.

Analog Design Strategy

Structural modifications can be envisioned at three key positions to probe the structure-activity relationship (SAR) of the resulting compounds.

Caption: Key positions for analog modification.

-

Aromatic Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) on the benzofuran ring can modulate electronic properties, lipophilicity, and metabolic stability.

-

Dihydrofuran Ring Substitution: Alkyl substitution on the heterocyclic portion can introduce steric bulk, influencing binding conformations and protecting the scaffold from metabolic attack.

-

Sulfonamide 'R' Group Variation: This is the most common and facile approach. A vast chemical space can be explored by reacting the core sulfonyl chloride with a diverse library of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

Case Study: A Sterically Hindered Analog in Peptide Synthesis

A prominent and highly valuable analog is 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) .[6][7] This compound is not used for its own biological activity but as a specialized protecting group for the guanidino side chain of arginine in solid-phase peptide synthesis (SPPS).[8][9]

The extensive methylation on the dihydrobenzofuran core imparts unique properties that make it superior to simpler reagents like tosyl chloride (Ts-Cl) or mesyl chloride (Ms-Cl) for this specific application.[5]

Key Advantages of Pbf-Cl:

-

High Steric Hindrance: The five methyl groups temper the reactivity of the sulfonyl chloride, making it more selective.[5]

-

Acid Lability: The Pbf protecting group is stable under the basic conditions of Fmoc-based peptide synthesis but is readily cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which is crucial for the final deprotection step without damaging the peptide.[8][9]

-

Reduced Hydrolysis: The steric bulk also slows the rate of hydrolysis, enhancing its stability during prolonged synthesis cycles.[5]

| Property | Pbf-Cl | Tosyl Chloride (Ts-Cl) | Mesyl Chloride (Ms-Cl) |

| Structure | Pentamethyl-dihydrobenzofuran | Toluene | Methane |

| Steric Hindrance | High | Moderate | Low |

| Hydrolysis Rate | Slow | Fast | Very Fast |

| Primary Application | Arginine Protection in SPPS | Broad (Alcohols, Amines) | Broad (Alcohols, Amines) |

| Cleavage Condition | Mild Acid (TFA) | Strong Acid / Reductive | Varies (often difficult) |

| A comparison of Pbf-Cl with other common sulfonyl chlorides.[5] |

Experimental Protocol: Synthesis of a Representative Analog

This section provides a generalized, self-validating protocol for the synthesis of a 2,3-dihydro-1-benzofuran-5-sulfonamide analog from the core sulfonyl chloride.

Objective: To synthesize N-Aryl-2,3-dihydro-1-benzofuran-5-sulfonamide.

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (1.1 equiv)

-

Anhydrous Pyridine or Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Safety Precautions:

-